molecular formula C4H4F6O4S B1366507 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate CAS No. 329710-76-1

2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate

Cat. No.: B1366507
CAS No.: 329710-76-1
M. Wt: 262.13 g/mol
InChI Key: XNNJMXBWUMKLRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-(trifluoromethoxy)ethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield the corresponding amine derivative, while reaction with an alcohol would produce an ether .

Scientific Research Applications

2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where the trifluoromethoxy group imparts unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate involves its high reactivity towards nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in elimination reactions, where the trifluoromethanesulfonate group is eliminated to form unsaturated products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoromethanesulfonate: Similar in structure but with an ethyl group instead of a 2-(trifluoromethoxy)ethyl group.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoroethyl group instead of a 2-(trifluoromethoxy)ethyl group.

Uniqueness

2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulfonate groups, which impart high reactivity and unique chemical properties. This makes it particularly useful in organic synthesis and medicinal chemistry for introducing trifluoromethoxy groups into target molecules.

Properties

IUPAC Name

2-(trifluoromethoxy)ethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O4S/c5-3(6,7)13-1-2-14-15(11,12)4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNJMXBWUMKLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442840
Record name 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329710-76-1
Record name 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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